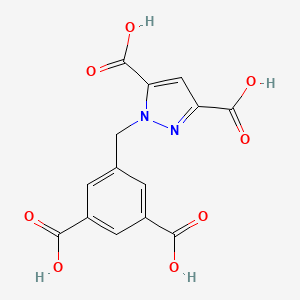1-(3,5-Dicarboxybenzyl)-1H-pyrazole-3,5-dicarboxylic acid
CAS No.:
Cat. No.: VC13712848
Molecular Formula: C14H10N2O8
Molecular Weight: 334.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C14H10N2O8 |
|---|---|
| Molecular Weight | 334.24 g/mol |
| IUPAC Name | 1-[(3,5-dicarboxyphenyl)methyl]pyrazole-3,5-dicarboxylic acid |
| Standard InChI | InChI=1S/C14H10N2O8/c17-11(18)7-1-6(2-8(3-7)12(19)20)5-16-10(14(23)24)4-9(15-16)13(21)22/h1-4H,5H2,(H,17,18)(H,19,20)(H,21,22)(H,23,24) |
| Standard InChI Key | SMGIBNSQLDHHHU-UHFFFAOYSA-N |
| SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O |
| Canonical SMILES | C1=C(C=C(C=C1C(=O)O)C(=O)O)CN2C(=CC(=N2)C(=O)O)C(=O)O |
Introduction
Chemical Structure and Synthesis
Molecular Architecture
The ligand’s structure consists of a central pyrazole ring () linked to a 3,5-dicarboxybenzyl group. This arrangement creates four carboxylate (–COOH) moieties capable of deprotonation under hydrothermal conditions, facilitating coordination to metal ions. Single-crystal X-ray diffraction (SCXRD) analyses reveal that the ligand adopts a twisted conformation, with dihedral angles between the pyrazole and benzene rings ranging from 45° to 65°, depending on the metal center and synthetic conditions .
Synthesis and Purification
The ligand is typically synthesized via a multi-step organic reaction involving the alkylation of pyrazole-3,5-dicarboxylic acid with 3,5-dicarboxybenzyl bromide, followed by hydrolysis to yield the final tetracarboxylic acid. GlpBio provides the compound as a research-grade product, with purity verified by high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Stock solutions are prepared in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM, with storage recommendations at –20°C for short-term use or –80°C for long-term stability .
Coordination Chemistry and Structural Diversity
Metal-Ligand Coordination Modes
The ligand’s four carboxylate groups exhibit versatile binding modes, including monodentate, bidentate chelating, and bridging configurations. In coordination polymers, it frequently acts as a - or -linker, connecting multiple metal centers. For example:
-
Co(II) Complexes: In (where Hdpb = deprotonated ligand and dipe = 1,2-di(pyridin-4-yl)ethene), the ligand bridges Co(II) ions via carboxylate-oxygen atoms, forming a (3,4,5)-connected 3D network with a Schläfli symbol of .
-
Zn(II) and Cd(II) Polymers: With Zn(II), the ligand constructs 2D layered structures that stack into 3D frameworks via - interactions, while Cd(II) forms denser 3D nets due to its larger ionic radius .
Crystallographic Data
| Property | Value (Co(II) Complex ) | Value (Zn(II) Complex ) |
|---|---|---|
| Crystal System | Orthorhombic | Tetragonal |
| Space Group | ||
| Unit Cell Parameters | ||
| Coordination Geometry | Octahedral | Tetrahedral |
Functional Properties and Applications
Magnetic Behavior
Co(II)-based polymers exhibit intriguing magnetic properties. In (bib = 1,4-di(1H-imidazol-1-yl)benzene), antiferromagnetic coupling between Co(II) centers is observed below 50 K, with a magnetic susceptibility () of 2.45 cm·K·mol at 300 K . This behavior arises from superexchange interactions mediated by carboxylate bridges.
Fluorescence Sensing
Zn(II) coordination polymers demonstrate exceptional fluorescence quenching responses:
-
Detection of Fe: Complex detects Fe with a limit of detection (LOD) of 0.185 μM via a static quenching mechanism .
-
Organic Vapor Sensing: The same complex selectively senses acetone vapors with a response time of <30 seconds, attributed to electron-deficient carbonyl groups disrupting ligand-to-metal charge transfer (LMCT) .
Photocatalytic Activity
Ni(II) polymers derived from this ligand degrade methylene blue (MB) under visible light with 92% efficiency in 120 minutes, leveraging photoinduced electron-hole pairs generated at the Ni-O clusters . The degradation follows pseudo-first-order kinetics () and is enhanced by hydroxyl radicals () confirmed via trapping experiments .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume